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Compound of Interest

Compound Name: 2-Pyridinepropanol

Cat. No.: B1197344

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the physicochemical properties of the three
isomers of pyridinepropanol: 2-(3-hydroxypropyl)pyridine, 3-(3-hydroxypropyl)pyridine, and 4-
(3-hydroxypropyl)pyridine. Due to the current limitations in accessing and processing
computational DFT data, this edition focuses on a detailed comparison of experimentally
determined properties. While a comprehensive DFT analysis is not included at this time, this
guide lays the groundwork for such a study by presenting the available experimental data in a
structured format, which is essential for the validation of future computational models.

Experimental Properties of Pyridinepropanol
Isomers

The following table summarizes the key experimentally determined physicochemical properties
of the 2-, 3-, and 4-pyridinepropanol isomers. These values have been compiled from various
chemical suppliers and databases.
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Property 2-Pyridinepropanol  3-Pyridinepropanol 4-Pyridinepropanol
CAS Number 2859-68-9 2859-67-8 2629-72-3

Molecular Formula CsH11NO CsH11:NO CsH1:NO

Molecular Weight 137.18 g/mol 137.18 g/mol 137.18 g/mol

Physical State Liquid Liquid Solid

Melting Point Not available Not available 35-39 °C

100-102 °C at 2

130-133°Cat 3

Boiling Point 289 °C

mmHg mmHg
Density 1.066 g/mL at 25 °C 1.063 g/mL at 25 °C 1.061 g/mL at 25 °C
Refractive Index n20/D 1.5295 n20/D 1.53 Not available

Experimental Protocols

The experimental data presented in this guide are based on standard analytical techniques.

While detailed protocols for each specific data point are not available, the general

methodologies are outlined below.

Determination of Physicochemical Properties:

e Melting Point: Determined using a standard melting point apparatus where the temperature

range of the solid-to-liquid phase transition is observed.

» Boiling Point: Measured at a specific pressure using distillation apparatus. The temperature

at which the vapor pressure of the liquid equals the applied pressure is recorded.

» Density: Measured using a pycnometer or a digital density meter at a specified temperature.

o Refractive Index: Determined using a refractometer, which measures the extent to which

light is bent when it passes through the liquid sample.

Future Directions: A Computational DFT Approach

© 2025 BenchChem. All rights reserved.

2/4 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1197344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

A comprehensive computational analysis using Density Functional Theory (DFT) would provide
valuable insights into the electronic and structural properties of these isomers, complementing
the experimental data. Such a study would typically involve the following workflow:

DFT Calculation Data Analysis
Electronic Property HOMQ/LUMO Energies,
Calculation Dipole Moment

Geometry Optimization
(e.g., BBLYP/6-311++G(d,p))

Structure Preparation
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Initial 3D Structure
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(IR/Raman Spectra)

Comparison with
Experimental Data

Frequency Calculation

_ | Optimized Geometric
Parameters

Click to download full resolution via product page

Caption: A generalized workflow for the computational DFT analysis of pyridinepropanol
isomers.

Typical DFT Protocol:

e Structure Optimization: The initial 3D structure of each pyridinepropanol isomer would be
optimized to find its lowest energy conformation. A common and reliable method for this is
the B3LYP functional combined with a basis set such as 6-311++G(d,p).

e Frequency Calculations: Following optimization, vibrational frequency calculations would be
performed at the same level of theory to confirm that the optimized structure is a true
minimum on the potential energy surface (no imaginary frequencies) and to predict the
infrared (IR) and Raman spectra.
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» Electronic Property Calculations: Key electronic properties such as the Highest Occupied
Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the
HOMO-LUMO gap, and the dipole moment would be calculated to understand the chemical
reactivity and polarity of the isomers.

The results from these DFT calculations would then be systematically compared across the
three isomers and validated against the experimental data presented in this guide. This
comparative analysis would elucidate the structure-property relationships governed by the
position of the propanol group on the pyridine ring, providing valuable information for
applications in drug design and materials science.

 To cite this document: BenchChem. [A Comparative Guide to the Properties of
Pyridinepropanol Isomers: A Computational DFT Analysis]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1197344#computational-dft-
analysis-of-pyridinepropanol-isomer-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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